molecular formula C15H8N2OS B14342112 5H-Pyrido[2,3-a]phenothiazin-5-one CAS No. 105774-61-6

5H-Pyrido[2,3-a]phenothiazin-5-one

Cat. No.: B14342112
CAS No.: 105774-61-6
M. Wt: 264.30 g/mol
InChI Key: CPQWZENSDTXQMW-UHFFFAOYSA-N
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Description

5H-Pyrido[2,3-a]phenothiazin-5-one is a heterocyclic compound with the molecular formula C15H8N2OS. This compound is part of the pyridophenothiazine family, which is known for its diverse pharmacological activities. The structure of this compound consists of a fused pyridine and phenothiazine ring system, making it an interesting subject for chemical and biological research .

Preparation Methods

The synthesis of 5H-Pyrido[2,3-a]phenothiazin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

5H-Pyrido[2,3-a]phenothiazin-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

5H-Pyrido[2,3-a]phenothiazin-5-one has been extensively studied for its potential applications in various fields. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as an antitumor agent, with studies indicating its ability to inhibit the proliferation of cancer cells .

Mechanism of Action

The mechanism of action of 5H-Pyrido[2,3-a]phenothiazin-5-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to and inhibiting key enzymes involved in cell proliferation and survival. This inhibition leads to the disruption of cellular processes, ultimately resulting in cell death .

Comparison with Similar Compounds

5H-Pyrido[2,3-a]phenothiazin-5-one can be compared to other similar compounds such as 5H-pyrido[3,2-a]phenoxazin-5-one and 3H-phenoxazin-3-one. These compounds share similar structural features but differ in their specific chemical properties and biological activities. The uniqueness of this compound lies in its specific ring fusion and the resulting pharmacological profile .

Properties

CAS No.

105774-61-6

Molecular Formula

C15H8N2OS

Molecular Weight

264.30 g/mol

IUPAC Name

pyrido[2,3-a]phenothiazin-5-one

InChI

InChI=1S/C15H8N2OS/c18-11-8-13-15(14-9(11)4-3-7-16-14)17-10-5-1-2-6-12(10)19-13/h1-8H

InChI Key

CPQWZENSDTXQMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3C(=CC(=O)C4=C3N=CC=C4)S2

Origin of Product

United States

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